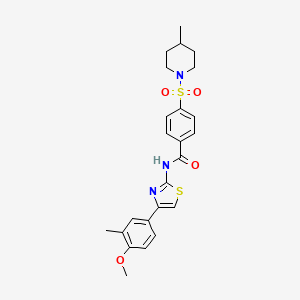
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a sulfonamide moiety, which are significant in medicinal chemistry for their roles in various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3S, with a molar mass of 378.46 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that compounds containing thiazole and sulfonamide functionalities exhibit significant antitumor properties. For instance, derivatives similar to the compound have been shown to inhibit the proliferation of cancer cell lines such as U-87 MG (human glioblastoma) and A549 (human lung carcinoma) through mechanisms involving the inhibition of PI3K and mTOR pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U-87 MG | 5.0 | PI3K/mTOR inhibition |
| Compound B | A549 | 3.5 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The sulfonamide group enhances the antibacterial efficacy by interfering with folate synthesis .
Structure-Activity Relationship (SAR)
The SAR studies of thiazole-containing compounds reveal that modifications to the aromatic rings and substituents can significantly impact biological activity. For example, the presence of a methoxy group at specific positions on the phenyl ring has been associated with increased potency in inhibiting tumor growth .
Table 2: Structure-Activity Relationship Insights
| Modification | Activity Change | Notes |
|---|---|---|
| Methoxy group at para position | Increased potency | Enhances lipophilicity |
| Sulfonamide linkage | Broadens spectrum | Increases antibacterial activity |
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited cell growth in various cancer cell lines with an IC50 value that compares favorably to known chemotherapeutics.
- Antibacterial Screening : Compounds structurally related to this compound were screened against Staphylococcus aureus, showing effective inhibition at low concentrations.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-10-12-27(13-11-16)33(29,30)20-7-4-18(5-8-20)23(28)26-24-25-21(15-32-24)19-6-9-22(31-3)17(2)14-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNIPHYVLFPJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














